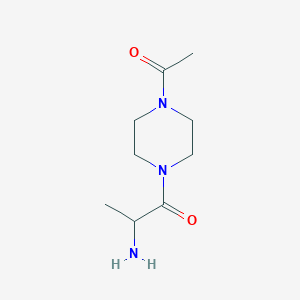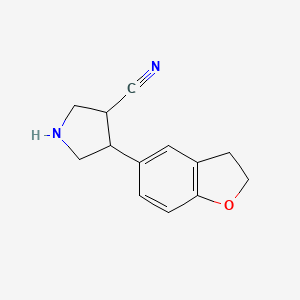
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like DBFP often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of DBFP includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, which is crucial for binding to enantioselective proteins.
Targeted Protein Degradation
This compound can be used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation. This is part of the PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach in drug development that involves the degradation of specific disease-causing proteins .
Anticonvulsant Activity
The non-aromatic substituent, such as sec-butyl, in position 3 of the pyrrolidine-2,5-dione ring, and the 3-trifluoromethylphenylpiperazine fragment have been shown to positively affect anticonvulsant activity. This suggests that derivatives of this compound could be explored for their potential use in treating convulsive disorders .
Biological Activity Modulation
The introduction of the pyrrolidine ring into biologically active compounds can modulate their activity. This is due to the ring’s non-planarity and the phenomenon called “pseudorotation,” which can influence the binding affinity and selectivity of the molecules to their biological targets .
Propiedades
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-6-11-7-15-8-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEWVZGWZLJDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CNCC3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



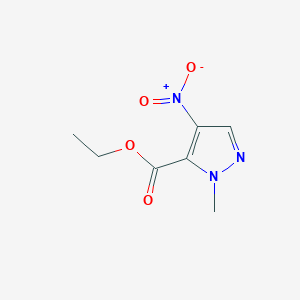
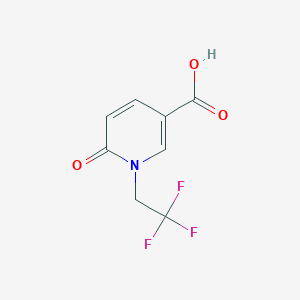
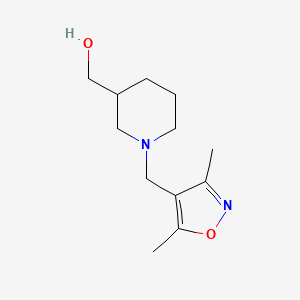
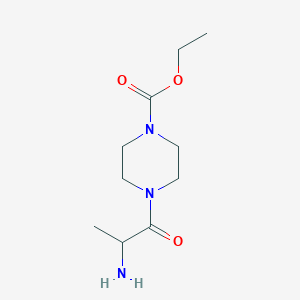



![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)
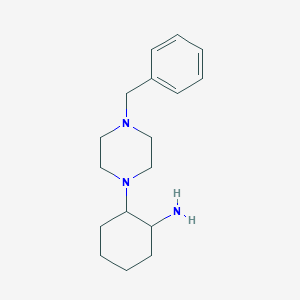
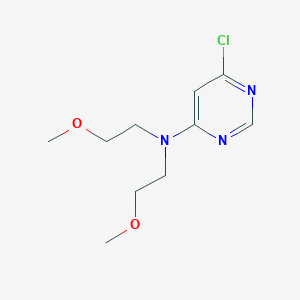
![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)
